1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine
Description
1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine is a synthetic compound belonging to the 1,2-diarylethylamine class, characterized by a pyrrolidine ring attached to a 2-fluorophenyl group via an ethenyl (vinyl) linkage. This structural motif places it within a broader family of substances investigated for their NMDA receptor antagonism, which is associated with dissociative effects in humans . The compound has been synthesized via Grignard addition reactions, as demonstrated in studies where (2-fluorophenyl)(pyrrolidin-1-yl)methanone reacts with benzylmagnesium chloride to yield the target molecule .
Properties
CAS No. |
237436-15-6 |
|---|---|
Molecular Formula |
C12H14FN |
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-[1-(2-fluorophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C12H14FN/c1-10(14-8-4-5-9-14)11-6-2-3-7-12(11)13/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
XTYGGJMBSGWZOC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1F)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and reduced derivatives of the original compound .
Scientific Research Applications
1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl linkage and the fluorine atom play crucial roles in modulating the compound’s binding affinity and activity. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Related Compounds
Structural Analogues in the 1,2-Diarylethylamine Class
Fluorolintane (1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine)
- Structure : Features an ethyl bridge between the 2-fluorophenyl and pyrrolidine groups, differing from the ethenyl linkage in the target compound.
- Pharmacology : Acts as an NMDA receptor antagonist, eliciting dissociative effects. Its isomers (e.g., 3-F- and 4-F-DPPy) show varied receptor binding affinities due to fluorine positional changes .
- Analytical Differentiation : GC-MS analysis of [M + H – HF]+ ions and distinct MS/MS fragmentation patterns allow differentiation from positional isomers .
Diphenidine and Methoxyphenidine
- Structure : Lack fluorine substituents; diphenidine has two phenyl groups linked via ethyl to pyrrolidine, while methoxyphenidine includes methoxy substitutions.
- Pharmacology : Both exhibit dissociative effects via NMDA antagonism but with reduced potency compared to fluorinated derivatives due to electronic and steric differences .
Arylcyclohexylamines: PCP Analogs
PCPy (1-(1-Phenylcyclohexyl)pyrrolidine)
- Structure : Contains a cyclohexyl ring instead of a fluorophenyl group, attached to pyrrolidine.
- Pharmacology : A potent dissociative anesthetic with higher NMDA affinity than diarylethylamines, attributed to the cyclohexyl moiety’s rigidity .
3-Fluoro-PCP
- Structure : Fluorine substitution at the 3-position on the phenyl ring of PCP.
- Pharmacology: Enhanced metabolic stability and altered receptor interaction compared to non-fluorinated PCP, demonstrating the impact of halogenation .
Natural Pyrrolidine Derivatives
Compounds such as 1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]-pyrrolidine (isolated from Piper longum) exhibit structural similarities but are distinguished by extended aliphatic chains and natural sourcing. These are studied for MAO-A inhibition rather than NMDA effects .
Pharmacological and Analytical Data Comparison
Pharmacological Activity
| Compound | NMDA Antagonism | Dissociative Effects | Metabolic Stability |
|---|---|---|---|
| 1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine | Predicted | Reported anecdotally | Likely high (fluorine) |
| Fluorolintane | Confirmed | Documented | Moderate |
| PCPy | High | Potent | Low |
| 3-Fluoro-PCP | High | Enhanced | High |
Analytical Techniques for Differentiation
- GC-MS : Fluorolintane isomers are distinguished via [M + H – HF]+ ion analysis, while the target compound’s ethenyl group may alter retention times .
- NMR : Fluorine position (2-, 3-, or 4-) and bridge type (ethenyl vs. ethyl) produce distinct chemical shifts .
- IR Spectroscopy : Ethenyl C=C stretching (~1650 cm⁻¹) vs. ethyl C-C vibrations (~1200 cm⁻¹) .
Key Structural and Functional Insights
- Fluorine Substitution: The 2-fluorophenyl group enhances lipophilicity and receptor binding compared to non-halogenated analogs. Positional isomerism (e.g., 2-F vs. 3-F) significantly impacts activity .
- Ethenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
